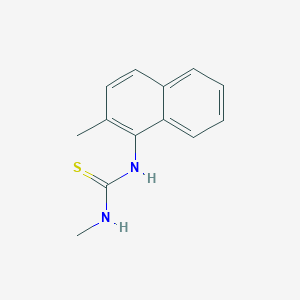

N-methyl-N'-(2-methyl-1-naphthyl)thiourea

説明

Structure

3D Structure

特性

IUPAC Name |

1-methyl-3-(2-methylnaphthalen-1-yl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2S/c1-9-7-8-10-5-3-4-6-11(10)12(9)15-13(16)14-2/h3-8H,1-2H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHOADKVCQPFPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)NC(=S)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Methyl N 2 Methyl 1 Naphthyl Thiourea and Analogues

Traditional Synthesis Routes for N-methyl-N'-(2-methyl-1-naphthyl)thiourea

Traditional methods for the synthesis of N,N'-disubstituted thioureas have been well-established for decades, offering reliable and versatile pathways to these compounds.

Reaction of Amines with Isothiocyanates

The most common and straightforward method for the synthesis of N,N'-disubstituted thioureas is the reaction of a primary or secondary amine with an isothiocyanate. In the case of this compound, this would involve the reaction of 2-methyl-1-naphthylamine with methyl isothiocyanate.

The reaction proceeds via a nucleophilic addition of the amine nitrogen to the electrophilic carbon of the isothiocyanate group. The general mechanism is depicted below:

R-NH₂ + S=C=N-R' → R-NH-C(=S)-NH-R'

This reaction is typically carried out in a suitable organic solvent, such as ethanol (B145695), acetonitrile, or dichloromethane, at room temperature or with gentle heating. The reaction progress can often be monitored by thin-layer chromatography (TLC). Upon completion, the product can usually be isolated by filtration if it precipitates, or by evaporation of the solvent followed by recrystallization or column chromatography.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield (%) |

| 2-methyl-1-naphthylamine | Methyl isothiocyanate | Ethanol | Stirring at room temperature | High |

| 1-Naphthylamine | Phenyl isothiocyanate | Dichloromethane | Reflux | 82 |

| Aniline | Phenyl isothiocyanate | Dichloromethane | Reflux | 95 |

Reaction of N-methyl-1-naphthylcyanamide with Hydrogen Sulfide (B99878) and Ammonia (B1221849)

The synthesis of thioureas from cyanamides represents an alternative approach. This method involves the addition of hydrogen sulfide to a cyanamide (B42294) in the presence of a base, such as ammonia. For the synthesis of this compound, the hypothetical starting material would be N-methyl-1-naphthylcyanamide.

The proposed reaction would proceed as follows:

R-N(CH₃)-C≡N + H₂S + NH₃ → R-N(CH₃)-C(=S)-NH₂

Advanced and Green Synthetic Approaches for this compound

In recent years, there has been a significant push towards the development of more environmentally friendly and efficient synthetic methodologies. These "green" approaches aim to reduce solvent waste, energy consumption, and the use of hazardous reagents.

Ultrasonic-Assisted Synthesis

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. The synthesis of thioureas, including N-naphthoyl thiourea (B124793) derivatives, has been successfully achieved using this technique. rsc.orgbepls.comcem.com

The application of ultrasound enhances the reaction rate by acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in the reaction medium. This process generates localized high temperatures and pressures, leading to a significant increase in mass transfer and reactivity. For the synthesis of this compound, a mixture of 2-methyl-1-naphthylamine and methyl isothiocyanate in a suitable solvent could be subjected to ultrasonic irradiation at room temperature. This method often obviates the need for heating, thus saving energy and potentially preventing the formation of side products.

| Reactants | Solvent | Conditions | Time | Yield (%) |

| Naphthoyl chloride, KSCN, Amines | Acetonitrile | Sonication at room temperature | 20 min | 91-96 |

| Diamines, Isothiocyanates | Not specified | Ultrasonic irradiation | Not specified | Quantitative |

Solvent-Free Conditions in Thiourea Synthesis

Solvent-free or "neat" reactions are a cornerstone of green chemistry, as they eliminate the environmental and economic costs associated with solvent use and disposal. The synthesis of thioureas under solvent-free conditions has been achieved through various techniques, including mechanochemistry (grinding) and microwave irradiation. researchgate.netnih.gov

In a mechanochemical approach, the solid reactants are ground together in a mortar and pestle or a ball mill. The mechanical energy input can initiate and drive the reaction to completion without the need for a solvent. For the synthesis of this compound, solid 2-methyl-1-naphthylamine and liquid methyl isothiocyanate could be mixed and ground, potentially with a catalytic amount of a solid acid or base.

Microwave-assisted solvent-free synthesis is another efficient method. The reactants are mixed and irradiated with microwaves, which directly heat the molecules, leading to a rapid increase in temperature and reaction rate. This technique has been successfully applied to the synthesis of various diaryl thioureas with excellent yields and very short reaction times. researchgate.net

| Reactants | Method | Time | Yield (%) |

| Aryl isothiocyanate, Aromatic primary amine | Microwave irradiation | 1.5-4.5 min | 91-97 |

| Thiourea, Aromatic amines | Microwave irradiation | Not specified | High |

Derivatization Strategies for this compound Scaffolds

The this compound scaffold possesses reactive sites that can be further functionalized to generate a library of new compounds with potentially enhanced or novel biological activities. The sulfur atom and the N-H protons are the primary sites for derivatization.

One common derivatization strategy is the cyclization of the thiourea moiety to form various heterocyclic rings. For instance, reaction with α-haloketones can lead to the formation of 2-aminothiazole (B372263) derivatives through the Hantzsch thiazole (B1198619) synthesis. researchgate.netpharmaguideline.com This reaction involves the initial S-alkylation of the thiourea followed by intramolecular cyclization and dehydration.

Another important derivatization is the conversion to guanidines . This can be achieved by treating the thiourea with an amine in the presence of a desulfurizing agent, such as a carbodiimide (B86325) or a heavy metal salt (e.g., HgCl₂). researchgate.netlookchem.com The reaction proceeds through a carbodiimide intermediate, which is then attacked by the amine to form the guanidine.

Furthermore, the N-H protons can be substituted through reactions with various electrophiles, leading to N-acylated or N-alkylated derivatives, provided that appropriate reaction conditions and protecting group strategies are employed. These derivatization strategies significantly expand the chemical space accessible from the this compound scaffold, offering opportunities for the development of new therapeutic agents and functional materials.

Cyclization Reactions to Form Heterocyclic Systems

Thiourea derivatives are highly versatile precursors in the synthesis of a wide array of heterocyclic compounds. nih.govnih.gov The presence of nucleophilic nitrogen and sulfur atoms allows these molecules to react with various electrophiles, leading to the formation of stable ring structures. Analogues such as N-aryl and N,N'-disubstituted thioureas serve as valuable models for understanding the potential cyclization pathways for this compound. These reactions are fundamental in organic synthesis for creating scaffolds for various applications. nih.gov

Detailed research into functionalized thiourea derivatives has demonstrated their utility in controlled cyclization reactions. For instance, a study on thioureas bearing pendant hydroxyl groups that underwent cyclization with bromoacyl bromides resulted in the formation of two isomeric iminothiazolidinones. researchgate.net The reaction pathway and product distribution were influenced by factors such as temperature and solvent, indicating a sophisticated level of control over the cyclization process. researchgate.net In these reactions, cyclization can occur at either the alkyl-substituted or the aryl-substituted nitrogen atom of the thiourea backbone. researchgate.net

Another synthetic route involves the use of N,N-disubstituted thioureas to form imidazole (B134444) derivatives. This process begins with the S-methylation of the thiourea to create a carbamimidothioate intermediate. thieme-connect.com This intermediate then undergoes a base-induced cyclization with active methylene (B1212753) isocyanides. The reaction proceeds through the condensation of a carbanion with the carbamimidothioate, followed by an intramolecular cyclization to form the final 1H-imidazol-5-amine product. thieme-connect.com This methodology highlights the adaptability of the thiourea framework in constructing complex heterocyclic systems.

Table 1: Representative Cyclization Reaction of a Thiourea Analogue

| Precursor | Reagent | Conditions | Heterocyclic Product | Ref. |

|---|---|---|---|---|

| Naphthyl ethanolamine (B43304) thiourea | Bromoacyl bromide | Varies (Temperature/Solvent Dependent) | Iminothiazolidinone | researchgate.net |

Metal Complexation of Thiourea Ligands

The coordination chemistry of thiourea and its derivatives is a rich and well-documented field. nih.govresearchgate.net The presence of soft (sulfur) and hard/intermediary (nitrogen, and in some analogues, oxygen) donor atoms allows these ligands to form stable complexes with a wide variety of transition metal ions. nih.govresearchgate.net this compound, as an N,N'-disubstituted thiourea, is expected to act as a versatile ligand, coordinating to metal centers primarily through its sulfur and nitrogen atoms.

The mode of coordination can vary depending on the specific thiourea derivative and the metal ion. For instance, N-acylthiourea analogues often act as bidentate ligands, coordinating to metal ions through their sulfur and oxygen atoms to form a chelate ring. nih.govresearchgate.net In contrast, N,N'-disubstituted sulfonylthioureas have been shown to coordinate in a bidentate fashion through the sulfur and one of the nitrogen atoms of the thiourea moiety. waikato.ac.nz

A comprehensive study on a series of N,N'-substituted thiourea ligands and their complexes with Cu(I), Cu(II), Ni(II), and Zn(II) revealed various coordination geometries. rsc.org X-ray crystallography of the resulting complexes showed distorted tetrahedral, trigonal planar, and square planar geometries. rsc.org For example, Cu(I) complexes frequently adopted a distorted tetrahedral geometry, while some Ni(II) and Cu(II) centers possessed a square planar geometry. rsc.org The reaction of N,N-diethyl-N'-2-naphthoylthiourea with Cu(II) and Ni(II) resulted in neutral bis-chelates with a nearly square-planar coordination, featuring a cis arrangement of the oxygen and sulfur ligator atoms. researchgate.net These findings underscore the flexibility of thiourea-based ligands in forming structurally diverse metal complexes.

Table 2: Metal Complexation of N-Substituted Thiourea Analogues

| Thiourea Ligand Analogue | Metal Salt | Resulting Complex Geometry | Metal Ion | Ref. |

|---|---|---|---|---|

| N,N'-substituted thiourea (L) | Cu(ClO₄)₂ | Distorted Tetrahedral ([L₂Cu]⁺) | Cu(I) | rsc.org |

| N,N'-substituted thiourea (L) | Ni(ClO₄)₂ | Square Planar ([L₂Ni]²⁺) | Ni(II) | rsc.org |

| N,N'-substituted thiourea (L) | Zn(ClO₄)₂ | Distorted Tetrahedral ([L₂Zn]²⁺) | Zn(II) | rsc.org |

Spectroscopic and Structural Characterization of N Methyl N 2 Methyl 1 Naphthyl Thiourea

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides insight into the functional groups and bonding within a molecule by measuring the absorption or scattering of infrared radiation, which corresponds to specific vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy Signatures

An FT-IR spectrum for N-methyl-N'-(2-methyl-1-naphthyl)thiourea would be expected to show characteristic absorption bands. Key vibrational modes would include N-H stretching, C-H stretching from the aromatic naphthalene (B1677914) ring and the methyl groups, C=S (thione) stretching, and various C-N stretching and bending vibrations from the thiourea (B124793) backbone. Aromatic C=C stretching bands from the naphthalene ring would also be prominent. However, no specific, experimentally-derived FT-IR spectral data with peak assignments for this compound is available in the searched databases. For comparison, related but distinct compounds like (2-Methylnaphthalen-1-yl)thiourea (lacking the N-methyl group) are reported to show general peaks for N-H stretch (~3250 cm⁻¹), C=S (~1250 cm⁻¹), and C-N (~1600 cm⁻¹) vibrations. vulcanchem.com

Raman Spectroscopy (Theoretical and Experimental)

Raman spectroscopy, which measures inelastic scattering of monochromatic light, would provide complementary information to FT-IR. The Raman spectrum would be particularly sensitive to vibrations of the non-polar C=S bond and the aromatic naphthalene ring system. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict and help assign experimental Raman bands. No experimental or theoretical Raman spectroscopic data for this compound could be located.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Patterns

A ¹H NMR spectrum would provide precise information on the chemical environment of all protons in the molecule. Expected signals would include distinct resonances for the two N-H protons, the protons of the naphthalene ring system (appearing in the aromatic region, typically δ 7.0-8.5 ppm), the protons of the naphthalene-bound methyl group, and the protons of the nitrogen-bound methyl group. vulcanchem.com The integration of these signals would correspond to the number of protons, and the splitting patterns (coupling) would reveal adjacent protons. Specific chemical shifts and coupling constants for this compound are not available in published literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. This would include the carbons of the naphthalene ring, the two methyl carbons, and the characteristic C=S carbon of the thiourea group, which typically resonates significantly downfield (e.g., >180 ppm). No ¹³C NMR data for this compound has been found.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound (C₁₃H₁₄N₂S), the exact mass of the molecular ion [M]⁺ would be calculated from the sum of the isotopic masses of its constituent atoms. Common fragmentation patterns would likely involve cleavage of the thiourea C-N bonds. A search for mass spectrometry data for this specific compound did not yield any results.

X-ray Crystallography and Solid-State Structural Elucidation

While a definitive crystal structure for this compound has not been reported, hypothetical crystallographic parameters can be inferred from similar N-aryl and N-alkyl thiourea derivatives.

Crystal System and Space Group Determination

It is common for thiourea derivatives to crystallize in centrosymmetric space groups within monoclinic or orthorhombic crystal systems. The presence of the bulky and rigid 2-methyl-1-naphthyl group, combined with the more flexible N-methylthiourea chain, would significantly influence the packing arrangement and thus the resulting crystal system and space group. The ultimate determination of these parameters would require single-crystal X-ray diffraction analysis.

Hypothetical Crystallographic Data

| Parameter | Expected Range/Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

Molecular Conformation and Intramolecular Hydrogen Bonding

The molecular conformation of this compound would be largely dictated by the rotational freedom around the C-N bonds of the thiourea backbone and the C-N bond connecting to the naphthyl ring. The planarity of the thiourea unit is a key feature, and steric hindrance between the 2-methyl group on the naphthyl ring and the thiourea moiety would likely lead to a twisted conformation.

Intermolecular Interactions and Crystal Packing Motifs

In the solid state, molecules of this compound are expected to be linked by a network of intermolecular hydrogen bonds. The N-H groups of the thiourea moiety can act as hydrogen bond donors, while the sulfur and nitrogen atoms can act as acceptors. This would likely lead to the formation of common thiourea packing motifs, such as dimers or chains. Furthermore, π-π stacking interactions between the naphthalene rings of adjacent molecules would likely play a significant role in stabilizing the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound in a suitable solvent, such as ethanol (B145695) or acetonitrile, is expected to exhibit characteristic absorption bands arising from electronic transitions within the naphthalene and thiourea chromophores. The naphthalene ring system typically shows strong absorptions in the ultraviolet region. The presence of the methyl and thiourea substituents would be expected to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted naphthalene.

Expected UV-Vis Absorption Maxima

| Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | 220-350 | Naphthalene ring |

| n → π | 250-300 | C=S of Thiourea |

It is important to note that the data and discussion presented in this article are predictive and based on the analysis of related chemical structures. Definitive characterization of this compound requires experimental synthesis and analysis.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in elucidating the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict molecular geometry, electronic structure, and various spectroscopic and physicochemical properties.

Density Functional Theory (DFT) Analyses

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT studies on molecules structurally related to N-methyl-N'-(2-methyl-1-naphthyl)thiourea, such as N-methyl-N-phenylaminomethyl 2-naphthyl ketone, have been conducted to compare crystallographically observed molecular structures with their calculated counterparts. nih.govresearchgate.net These analyses help in understanding how intermolecular interactions in a crystal structure can influence the molecular conformation. nih.govresearchgate.net For thiourea (B124793) derivatives, DFT calculations are crucial for optimizing the molecular geometry and calculating vibrational frequencies, which can then be compared with experimental data from techniques like FTIR and NMR spectroscopy. nih.gov

HOMO-LUMO Orbital Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier orbital theory. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO is an important parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. chalcogen.ro

For compounds containing a naphthalene (B1677914) moiety, such as 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, HOMO-LUMO analysis has shown that charge transfer occurs within the molecule. nih.gov Similarly, in studies of methyl 2-naphthyl ether, the HOMO and LUMO energies indicate intramolecular charge transfer. asianresassoc.org A smaller HOMO-LUMO energy gap suggests that a molecule is more reactive and can be easily excited. chalcogen.ro These principles suggest that this compound likely exhibits significant intramolecular charge transfer, contributing to its electronic properties.

Table 1: Illustrative HOMO-LUMO Energies and Related Properties of Naphthalene Derivatives (Note: Data is illustrative and based on related compounds, not this compound specifically)

| Parameter | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| Energy Gap (ΔE) | 4.6 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-poor and prone to nucleophilic attack. researchgate.netnih.gov

In a molecule like this compound, the electronegative sulfur and nitrogen atoms of the thiourea group are expected to be regions of high electron density, appearing as red or yellow on an MEP map. researchgate.net The hydrogen atoms attached to the nitrogen, as well as parts of the aromatic naphthyl ring, would likely represent areas of positive electrostatic potential. researchgate.net This information is critical for understanding how the molecule might interact with biological macromolecules.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is highly dependent on the molecular structure and electronic properties. jhuapl.edu Organic molecules, particularly those with extended π-conjugated systems and significant intramolecular charge transfer, often exhibit NLO properties. researchgate.net

The presence of the electron-rich thiourea group and the extended π-system of the naphthalene ring in this compound suggests that it may possess NLO properties. jhuapl.edu Computational studies on similar organic compounds often involve the calculation of the first hyperpolarizability (β), a measure of the second-order NLO response. asianresassoc.org A large β value is indicative of a strong NLO response, which is desirable for applications in photonics and optical devices. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to predict the binding mode and affinity of a ligand to a protein's active site.

Protein-Ligand Binding Interactions and Affinities

Molecular docking simulations of thiourea and naphthalene derivatives have been performed to investigate their potential as inhibitors for various enzymes. nih.govresearchgate.net These studies reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the protein-ligand complex. nih.gov For instance, derivatives of N-benzoyl-N'-naphthylthiourea have been docked into the HER-2 receptor to predict their anti-breast cancer activity. benthamdirect.com

In the context of this compound, docking studies would likely show that the thiourea moiety can act as both a hydrogen bond donor and acceptor. unair.ac.id The naphthalene ring, being hydrophobic, would be expected to form favorable van der Waals and π-stacking interactions with nonpolar residues in a protein's binding pocket. nih.gov The methyl groups can also contribute to hydrophobic interactions, potentially fitting into specific lipophilic pockets within the binding site. nih.gov The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the strength of the protein-ligand interaction. nih.gov Lower binding energy values typically indicate a more stable complex and higher predicted activity. benthamdirect.com

Table 2: Illustrative Protein-Ligand Interactions for a Thiourea Derivative (Note: This table is a generalized representation of potential interactions)

| Interaction Type | Interacting Ligand Group | Potential Interacting Protein Residue |

| Hydrogen Bond | Thiourea N-H | Aspartic Acid, Glutamic Acid (side chain carboxyl) |

| Hydrogen Bond | Thiourea S | Serine, Threonine (side chain hydroxyl) |

| Hydrophobic | Naphthalene Ring | Leucine, Isoleucine, Valine, Phenylalanine |

| π-Stacking | Naphthalene Ring | Phenylalanine, Tyrosine, Tryptophan |

Identification of Specific Molecular Targets and Binding Sites

There is no available research identifying the specific molecular targets or binding sites for this compound. Computational docking studies, which are typically used to predict the interaction of a ligand with a protein or enzyme, have not been published for this specific compound. While studies on other, structurally related naphthylthiourea derivatives have explored potential anticancer targets, these findings cannot be directly extrapolated to this compound.

Molecular Dynamics (MD) Simulations

No molecular dynamics (MD) simulation studies have been published for this compound. MD simulations are used to understand the dynamic behavior of a molecule and its interactions with a target receptor over time. The absence of such studies means there is no data on the stability of its potential binding modes, conformational changes upon binding, or the thermodynamics of its interaction with any biological target.

Quantitative Structure-Activity Relationship (QSAR) Analysis

A Quantitative Structure-Activity Relationship (QSAR) analysis for this compound is not present in the current scientific literature. QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Without a series of analogs of this compound and their corresponding biological data, a QSAR model cannot be developed. Therefore, there are no predictive models for the activity of this compound based on its physicochemical properties or structural features.

In Vitro Biological Activity Investigations of N Methyl N 2 Methyl 1 Naphthyl Thiourea and Its Derivatives

Anticancer Activity and Cytotoxicity Mechanisms

Thiourea (B124793) derivatives, particularly those incorporating a naphthyl moiety, have garnered significant attention for their potential anticancer properties. These compounds have been investigated for their cytotoxic effects against various cancer cell lines, their ability to inhibit cell proliferation, and their mechanisms of action involving key cellular enzymes and pathways.

Effects on Cancer Cell Lines (e.g., MCF-7, HCT116, A549, Huh-7, Glioblastoma MG-U87)

Research into N-naphthoyl thiourea derivatives has demonstrated significant cytotoxic effects against several human cancer cell lines. Studies have shown that these compounds can induce cell death and inhibit the growth of cancer cells, with their efficacy often being compared to established chemotherapy drugs.

A study on a library of N-naphthoyl thiourea derivatives revealed potent antiproliferative activities against human breast carcinoma (MCF-7), human colon carcinoma (HCT116), and human lung adenocarcinoma (A549) cell lines. researchgate.netacs.orgnih.govnih.govresearchgate.net The cytotoxic effects of these derivatives were found to be significant, in some cases, even greater than the standard anticancer drug doxorubicin. nih.govresearchgate.net

The following table summarizes the cytotoxic activity of selected N-naphthoyl thiourea derivatives against various cancer cell lines, as reported in the literature. It is important to note that these are representative examples from a broader class of compounds and not specific data for N-methyl-N'-(2-methyl-1-naphthyl)thiourea.

| Derivative Type | Cell Line | IC50 (µM) | Reference |

| N-Naphthoyl Thiourea | MCF-7 | < 20 | acs.org |

| N-Naphthoyl Thiourea | HCT116 | < 20 | acs.org |

| N-Naphthoyl Thiourea | A549 | < 20 | acs.org |

| Diarylthiourea | MCF-7 | 338.33 ± 1.52 | nih.gov |

Inhibition of Cellular Proliferation

The cytotoxic effects of N-naphthoyl thiourea derivatives are intrinsically linked to their ability to inhibit cellular proliferation. These compounds have been shown to arrest the cell cycle and induce apoptosis (programmed cell death) in cancer cells. For instance, a novel diarylthiourea derivative was found to arrest the cell cycle in the S phase in MCF-7 cells, indicating an interference with DNA synthesis and replication, a critical step in cell proliferation. nih.gov

Mechanistic studies have revealed that the antiproliferative potency of some thiourea derivatives is significantly more effective and selective than cisplatin, a widely used chemotherapy agent. nih.gov The induction of apoptosis is a key mechanism, with some derivatives showing a strong pro-apoptotic activity in colon cancer and leukemia cell lines. nih.gov

Modulation of Key Enzymes and Pathways (e.g., EGFR, SIRT1, Topoisomerases, Carbonic Anhydrase)

The anticancer activity of thiourea derivatives is often attributed to their interaction with and modulation of key enzymes and signaling pathways that are crucial for cancer cell survival and proliferation.

Some thiourea derivatives have been identified as inhibitors of epidermal growth factor receptor (EGFR) kinase. nih.gov EGFR is a key player in signaling pathways that control cell growth and proliferation, and its inhibition is a common strategy in cancer therapy.

While direct evidence for the modulation of SIRT1, topoisomerases, and carbonic anhydrase by this compound is not available, research on related compounds provides some insights. For example, a series of novel naphthyl-thiosemicarbazone and thio/carbohydrazone derivatives have been shown to be potent inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.gov Carbonic anhydrases are involved in regulating pH, which is often dysregulated in tumors, making them a viable target for anticancer drugs.

Antimicrobial and Anti-biofilm Efficacy

In addition to their anticancer properties, thiourea derivatives have been investigated for their potential as antimicrobial agents, capable of combating bacterial infections and preventing the formation of biofilms.

Activity against Bacterial Strains (e.g., E. coli, S. aureus)

N-naphthylthiourea derivatives and related compounds have demonstrated activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

A series of new naphthalimide-thiourea derivatives were synthesized and evaluated for their antibacterial activity against a panel of bacteria, including Escherichia coli and Staphylococcus aureus. rsc.orgnih.gov Several of these compounds demonstrated potent activity against S. aureus, including methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. rsc.orgnih.gov Similarly, other thiourea derivatives have shown potent antibacterial activity against various strains of S. aureus. nih.gov

The following table provides a summary of the minimum inhibitory concentration (MIC) values for selected thiourea derivatives against E. coli and S. aureus.

| Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |

| Naphthalimide-Thiourea | S. aureus | 0.03 - 8 | rsc.org |

| Thiourea Derivative | S. aureus (MRSA) | 2 - 16 | nih.gov |

Inhibition of Biofilm Formation

Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics and host immune responses. The ability to inhibit biofilm formation is therefore a critical aspect of developing new antimicrobial agents.

Several studies have highlighted the potential of thiourea derivatives to inhibit biofilm formation by pathogenic bacteria. nih.govmdpi.comresearchgate.netmdpi.com While the exact mechanisms can vary, they often involve interference with bacterial adhesion to surfaces, a crucial first step in biofilm development, or disruption of the extracellular matrix that holds the biofilm together. nih.govfrontiersin.org Although specific studies on this compound are lacking, the general anti-biofilm activity of related compounds suggests that this could be a promising area for future research.

Enzyme Inhibition Studies

No published studies were found that specifically investigate the urease inhibitory potential of this compound. Research on other thiourea derivatives has shown a wide range of activities, often influenced by the specific substituents on the thiourea core. For instance, various N,N'-disubstituted thioureas have demonstrated significant in vitro urease inhibition, with some compounds showing potency superior to the standard inhibitor, thiourea. nih.gov Similarly, studies on tryptamine-based urea (B33335) and thiourea derivatives have identified compounds with good inhibitory potential against urease. nih.gov However, without direct experimental evaluation, the potential of this compound as a urease inhibitor remains undetermined.

There is no available scientific literature detailing the investigation of this compound as an inhibitor of ribonucleotide reductase (RNR). RNR is a crucial enzyme for DNA synthesis and a recognized target for antiproliferative drugs. nih.govnih.gov While some naphthyl-containing compounds, such as Naphthyl salicylic (B10762653) acyl hydrazone (NSAH), have been identified as inhibitors of human ribonucleotide reductase, this activity is specific to their unique structures. probechem.com The inhibitory activity of this compound against RNR has not been reported.

Antioxidant Capacity Assessment

Specific data on the antioxidant capacity of this compound is not present in the current scientific literature. The antioxidant properties of thiourea derivatives can be evaluated using various assays, such as the DPPH radical scavenging method. unair.ac.idmdpi.com For example, a study on N-benzoyl-N'-naphthylthiourea derivatives assessed their antioxidant potential, finding that the activity varied based on the specific substitutions on the benzoyl ring. unair.ac.id However, these findings cannot be directly extrapolated to this compound, and its antioxidant capacity remains to be experimentally determined.

Structure Activity Relationship Sar Studies of N Methyl N 2 Methyl 1 Naphthyl Thiourea Analogues

Impact of Naphthyl Ring Substitution and Methyl Group Position on Bioactivity

The naphthalene (B1677914) moiety is a key pharmacophore in many bioactive compounds. nih.gov Modifications to this ring system, including the introduction of various substituents and altering the position of existing groups like the methyl group, can profoundly affect the molecule's interaction with biological targets.

Research on related naphthyl-thiourea conjugates has shown that the nature and position of substituents on an attached phenyl ring significantly influence inhibitory activity against enzymes like alkaline phosphatase. nih.gov For instance, the presence of a hydroxyl group (-OH) at the ortho position of an attached phenyl ring can lead to potent inhibition, suggesting that hydrogen-bonding capable groups in proximity to the core structure are vital for binding to a receptor's pocket. nih.gov Conversely, replacing this hydroxyl group with a methoxy (B1213986) (-OCH3) group can cause a sharp decrease in activity. nih.gov Electron-withdrawing groups on an associated phenyl ring have also been shown to diminish the inhibitory effect. nih.gov

While specific studies on moving the 2-methyl group on the naphthyl ring of the parent compound are not detailed, the general principles of positional isomerism on naphthalene rings are well-established. A minor change in the substitution site on a naphthalene ring can lead to significant differences in molecular packing and electronic properties. rsc.org For example, studies on other naphthalene derivatives show that substitution at the 1- or 2-position of the naphthol ring results in notable differences in activity. researchgate.net This suggests that the position of the methyl group in N-methyl-N'-(2-methyl-1-naphthyl)thiourea is critical for its specific biological profile, likely influencing its steric and electronic interactions with target macromolecules.

Table 1: Effect of Phenyl Ring Substitution on Naphthalene-Thiourea Conjugates' Alkaline Phosphatase Inhibition

| Compound | Phenyl Ring Substituent | Position | IC₅₀ (µM) |

| 5a | -C₆H₅ | ortho | 0.436 ± 0.057 |

| 5h | -OH | ortho | 0.365 ± 0.011 |

| 5j | -OCH₃ | - | Decreased Activity |

| Standard | KH₂PO₄ | - | 5.242 ± 0.473 |

Data sourced from a study on naphthalene-thiourea conjugates. nih.gov

Influence of Thiourea (B124793) Moiety Modifications and Substituents

The thiourea group (-NH-CS-NH-) is a versatile structural motif known for its ability to form hydrogen bonds and coordinate with metal ions. researchgate.net Modifications to this moiety, including N-substitution and bioisosteric replacement, are key strategies in drug design.

SAR studies demonstrate that the substituents attached to the nitrogen atoms of the thiourea core are fundamental to bioactivity. nih.gov For instance, in a series of anticancer podophyllotoxin-thiourea derivatives, the nature of the N-substituent on the thiourea moiety was significant for cytotoxicity. analis.com.my The presence of a small, electron-donating group like methoxy on an attached phenyl ring enhanced activity, whereas bulky substituents resulted in a loss of cytotoxicity. analis.com.my This highlights the importance of steric and electronic properties of the groups attached to the thiourea scaffold.

Furthermore, replacing the thiourea moiety with bioisosteres (groups with similar physical or chemical properties) can modulate activity. In the development of anti-ulcer agents, moieties such as cyanoguanidine and 2,2-diamino-1-nitroethene have been used as valid bioisosteric replacements for the thiourea scaffold, leading to improved biological activity. nih.gov

Table 2: General Impact of Thiourea Moiety Modifications

| Modification Type | Example | Effect on Bioactivity |

| N-Substitution | Small electron-donating groups (e.g., -OCH₃) | Enhanced anticancer activity |

| N-Substitution | Bulky groups | Loss of anticancer activity |

| Bioisosteric Replacement | Cyanoguanidine instead of Thiourea | Improved anti-ulcer activity |

This table summarizes general findings from various thiourea derivative studies. nih.govanalis.com.my

Role of Linker Length and Cyclization in Biological Efficacy

The linker connecting the naphthyl and thiourea moieties, as well as the potential for cyclizing the structure, plays a significant role in determining biological efficacy. The length and flexibility of linkers can influence how a molecule fits into a binding site, while cyclization can pre-organize the molecule into a more rigid, bioactive conformation.

Studies on bis-thiourea derivatives have shown that the length of the linker between two thiourea motifs can directly impact cytotoxic effects. In one series, anticancer activity was found to improve as the linker length increased. acs.org

Cyclization of the thiourea moiety into various heterocyclic systems has been shown to have a variable but significant effect on anticancer behavior. For example, the cyclization of an N-naphthoyl thiourea derivative into a thiazolidine (B150603) slightly reduced its anticancer activity. acs.org However, converting the same thiourea precursor into a triazole or tetrazole ring system led to a marked improvement in activity against several cancer cell lines. acs.org This indicates that the specific nature of the resulting heterocyclic ring is a critical determinant of biological efficacy.

Table 3: Effect of Cyclization of a Thiourea Derivative on Anticancer Activity (IC₅₀ in µM)

| Compound Type | Modification | Activity Against Cancer Cells |

| Parent Thiourea | Acyclic | Potent |

| Thiazolidine Derivative | Cyclized | Slightly Reduced Activity |

| Triazole Derivative | Cyclized | Improved Activity (IC₅₀: 1.12−3.06 μM) |

| Tetrazole Derivative | Cyclized | Improved Activity (IC₅₀: 1.12−3.06 μM) |

Data derived from a study on N-naphthoyl thiourea derivatives. acs.org

Effect of Metal Complexation on Biological Activities

The sulfur and nitrogen atoms of the thiourea moiety make it an excellent ligand for coordinating with metal ions. The formation of metal complexes can significantly alter the biological properties of the parent thiourea derivative, often leading to enhanced potency. acs.orgnih.gov

The complexation of an N-naphthoyl thiourea derivative with copper (CuCl₂) resulted in a complex that was the most potent product against three tested cancer cell lines, exhibiting stronger in vitro inhibition than the parent ligand and the standard drug doxorubicin. acs.orgnih.gov This enhancement is often attributed to factors such as changes in lipid solubility, interaction with cellular transport mechanisms, and the intrinsic biological activity of the metal ion itself.

The mode of coordination—whether the thiourea ligand binds to the metal in a monodentate fashion (e.g., only through the sulfur atom) or as a bidentate chelating ligand (through both sulfur and nitrogen atoms)—can also influence the properties and activity of the resulting complex. mdpi.com While often positive, the effect of metal complexation is not universally enhancing; in some cases, it has been observed to cause a decrease in biological activity compared to the free ligand. scirp.org

Table 4: Anticancer Activity of a Thiourea Ligand vs. its Copper Complex (IC₅₀ in µM)

| Cell Line | Ligand (Compound 2a) IC₅₀ (µM) | Copper Complex (Compound 11) IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

| MCF-7 | 10.33 ± 1.25 | 1.22 ± 0.09 | 1.20 ± 0.07 |

| HCT116 | 12.08 ± 0.88 | 0.95 ± 0.05 | 1.02 ± 0.14 |

| A549 | 9.74 ± 1.04 | 0.68 ± 0.11 | 0.56 ± 0.16 |

Data from a study comparing an N-naphthoyl thiourea derivative and its copper complex. acs.org

Conformational Analysis and its Correlation with Biological Response

The three-dimensional conformation of a molecule is paramount to its ability to interact with a biological target. Conformational analysis, often aided by techniques like X-ray crystallography and computational modeling, helps to understand the spatial arrangement of atoms and functional groups and how this structure relates to biological response.

For thiourea derivatives, intramolecular hydrogen bonding is a common feature that influences conformation. researchgate.net For instance, in the crystal structure of 1-benzoyl-3-(naphthalen-1-yl)thiourea, an intramolecular hydrogen bond between a carbonyl oxygen and a nitrogen atom helps to define the molecular shape. researchgate.net The dihedral angle between the naphthyl and benzoyl rings in this molecule was found to be 20.7°, indicating a specific, non-planar arrangement that would be crucial for its fit within a receptor. researchgate.net

The correlation between conformation and biological response is evident in studies where active compounds are shown to bind firmly and completely fill a receptor's pocket. nih.gov The ability of a molecule to adopt a low-energy conformation that is complementary to the shape of a biological target is a key determinant of its potency. Therefore, understanding the preferred conformations of this compound analogues is essential for rationalizing their SAR and for designing new, more effective molecules.

Applications of N Methyl N 2 Methyl 1 Naphthyl Thiourea in Organic Synthesis

Reagent in Heterocyclic Compound Formation

The thiourea (B124793) functional group is a cornerstone in the synthesis of numerous sulfur- and nitrogen-containing heterocycles due to its inherent nucleophilicity and ability to act as a C-N-S building block. nih.gov Derivatives such as N-methyl-N'-(2-methyl-1-naphthyl)thiourea are expected to serve as key precursors for the creation of complex heterocyclic systems, particularly those containing thiazole (B1198619) and thiadiazole rings. nih.govacs.orgresearchgate.net

One of the most prominent applications of thioureas is in the Hantzsch thiazole synthesis . mdpi.com This reaction typically involves the cyclocondensation of a thiourea with an α-halocarbonyl compound. researchgate.netorganic-chemistry.org In this context, this compound could react with various α-haloketones to yield highly substituted 2-iminothiazoline or 2-aminothiazole (B372263) derivatives, which would incorporate the naphthyl moiety. researchgate.netresearchgate.net The reaction proceeds via initial S-alkylation of the thiourea followed by intramolecular cyclization and dehydration.

Furthermore, thiourea derivatives are instrumental in synthesizing various isomers of thiadiazoles . For instance, 1,3,4-thiadiazoles can be formed from the reaction of thiosemicarbazides (often derived from thioureas) with acylating or cyclizing agents. nih.gov Another common route is the oxidative cyclization of thioureas or related compounds, which can lead to the formation of 1,2,4-thiadiazole (B1232254) rings through N-S bond formation. isres.orgacs.org The use of this compound in such reactions would lead to thiadiazoles bearing both methylamino and 2-methyl-1-naphthyl substituents, which are of interest for their potential biological activities.

The versatility of the thiourea group also extends to other heterocyclic systems, such as in the Biginelli reaction to produce dihydropyrimidinethiones. organic-chemistry.org

| Heterocyclic System | General Reactants | Expected Product Type |

|---|---|---|

| Thiazole | α-Haloketone | 2-(Methylimino)-3-(2-methyl-1-naphthyl)-thiazoline |

| 1,2,4-Thiadiazole | Oxidizing Agent (e.g., H₂O₂, I₂) | Disubstituted 1,2,4-Thiadiazole |

| Thiazolidinone | Dialkyl Acetylenedicarboxylate | Substituted Thiazolidinone |

| Dihydropyrimidinethione | Aldehyde, β-Ketoester (Biginelli Reaction) | N1-(2-methyl-1-naphthyl)-N3-methyl-dihydropyrimidinethione |

Participation in Oxidation, Reduction, and Substitution Reactions

The chemical reactivity of this compound is largely dictated by the thiocarbonyl group and the N-H protons, making it susceptible to a range of chemical transformations.

Oxidation: The sulfur atom in the thiourea moiety is readily oxidized. The oxidation of N-aryl thioureas can lead to various products depending on the oxidant and reaction conditions. A common transformation is oxidative cyclization, particularly in N-aryl thioureas, which can yield benzothiazole (B30560) derivatives. researchgate.netresearchgate.net For this compound, oxidation could potentially lead to intramolecular cyclization onto the naphthyl ring, forming a naphtho[1,2-d]thiazole (B8768961) system. This type of reaction often proceeds via a sulfenyl halide intermediate, which is then attacked by the aromatic ring.

Reduction: The thiocarbonyl (C=S) double bond in thioureas is generally stable and resistant to common reducing agents. While other functional groups within a molecule containing a thiourea might be reduced, the thiourea core itself is not typically a target for reduction in synthetic protocols. It is noteworthy that derivatives of thiourea, such as thiourea dioxide, are employed as effective and sustainable industrial reducing agents for other functional groups, but this involves the derivative and not a reduction of the parent thiourea structure. rsc.orgresearchgate.net

Substitution: The N-H protons of disubstituted thioureas are weakly acidic and can be deprotonated by a suitable base, allowing the nitrogen atoms to act as nucleophiles in substitution reactions. The sulfur atom is also nucleophilic and can be targeted by electrophiles. For instance, N-aryl-N'-alkylthioureas have been shown to react with electrophilic reagents like propargyl bromide, leading to S-alkylation followed by cyclization to form thiazoline (B8809763) derivatives. researchgate.net Similarly, this compound could be alkylated or acylated at either the sulfur or nitrogen atoms, serving as a platform for further molecular elaboration.

Precursor for Anion Receptors and Organocatalysts

In recent decades, thiourea derivatives have emerged as powerful scaffolds in supramolecular chemistry and organocatalysis, primarily due to their ability to act as hydrogen-bond donors. wikipedia.org

Anion Receptors: The two N-H protons of the thiourea group can form strong, directional hydrogen bonds with anions. magtech.com.cn This makes the thiourea moiety an excellent recognition site for building synthetic anion receptors. nih.govacs.org The structure of this compound is well-suited for this purpose. The naphthyl group can serve as a chromophoric or fluorophoric signaling unit, allowing for the detection of anion binding through changes in UV-Vis absorption or fluorescence emission. nih.govacs.orgsioc-journal.cn Upon binding an anion, conformational changes or electronic perturbations in the molecule can lead to a measurable optical response.

| Feature | Function in Anion Recognition |

|---|---|

| Thiourea N-H Groups | Act as hydrogen-bond donors to bind the anion. |

| Aromatic Substituents (e.g., Naphthyl) | Enhance acidity of N-H protons and act as signaling units (chromophore/fluorophore). |

| Binding Mechanism | Non-covalent, based on dual hydrogen bonding. |

| Detection Method | Colorimetric or fluorometric changes upon anion binding. |

Organocatalysts: Thiourea-based organocatalysis represents a significant area of modern organic synthesis. nih.gov These molecules function as Brønsted acids, activating electrophiles (such as carbonyls or imines) by forming hydrogen bonds, thereby lowering the energy of the transition state for nucleophilic attack. wikipedia.org While this compound itself is achiral, it serves as a precursor for chiral organocatalysts. By introducing chirality, for instance by using a chiral amine in its synthesis or by attaching a chiral auxiliary, it can be converted into a catalyst for asymmetric reactions. nih.govmdpi.com Bifunctional catalysts, which combine a thiourea group with a basic site (e.g., a tertiary amine), are particularly effective, as they can activate both the electrophile and the nucleophile simultaneously. nih.govrsc.org The rigid naphthyl group is a common feature in many successful chiral ligands and catalysts, suggesting that chiral derivatives based on this scaffold could be highly effective. nih.gov

Conclusion and Future Perspectives in N Methyl N 2 Methyl 1 Naphthyl Thiourea Research

Summary of Key Research Findings and Contributions

There are no specific research findings or documented contributions in the scientific literature for N-methyl-N'-(2-methyl-1-naphthyl)thiourea. The research landscape is currently undefined for this particular molecule.

Unexplored Research Avenues and Methodological Advancements

Given the lack of foundational research, all avenues concerning this compound remain unexplored. Initial research would need to focus on:

Synthesis and Characterization: Development and optimization of a synthetic route to produce the compound, followed by comprehensive characterization using modern analytical techniques (e.g., NMR, mass spectrometry, X-ray crystallography).

Physicochemical Properties: Determination of key properties such as solubility, stability, and lipophilicity.

Biological Screening: Initial in vitro screening against a broad range of biological targets to identify any potential therapeutic areas of interest. This could include assays for anticancer, antimicrobial, antiviral, or enzyme inhibitory activities, which are common for other thiourea (B124793) derivatives.

Methodological advancements in high-throughput screening and computational modeling could be applied to accelerate the initial investigation of this compound once it is synthesized and characterized.

Potential for Rational Design of Novel Thiourea-Based Agents

Without any data on the structure-activity relationships (SAR) of this compound, its potential for rational design remains purely speculative. The general principles of thiourea-based drug design would apply, focusing on modifications of the N-methyl and 2-methyl-1-naphthyl substituents to modulate activity, selectivity, and pharmacokinetic properties. However, without a known biological target or initial activity data, such design efforts would be unguided.

Future research on this compound, should it be undertaken, would lay the groundwork for understanding its SAR and exploring its potential as a scaffold for the development of new therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。